Resistoflavine

描述

准备方法

抗阻黄素通常从海洋来源的链霉菌属分离得到 。 这些链霉菌菌株的培养涉及特定的培养基和条件。 例如,海洋链霉菌属分离株B8005来自墨西哥湾特米诺斯泻湖的沉积物,并在M3培养基上分离 。 该菌株在约30°C下生长最佳,并能耐受0%到10%的海水盐度范围 .

化学反应分析

抗阻黄素会发生各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂和条件包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和条件 .

科学研究应用

Anticancer Activity

Mechanism of Action

Resistoflavine has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism primarily involves the induction of apoptosis and inhibition of cell proliferation. Research indicates that this compound can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which subsequently triggers apoptotic pathways in cancer cells .

Case Studies and Findings

- A study highlighted this compound's effectiveness against human leukemia cells, showing an IC50 value in the low micromolar range, indicating potent anticancer properties .

- Another investigation revealed that this compound exhibited synergistic effects when combined with conventional chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .

Antimicrobial Properties

Broad-Spectrum Activity

this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for treating various infectious diseases. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Research Insights

- In vitro studies have demonstrated that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

- The compound's unique mode of action, which involves disrupting bacterial cell membranes and inhibiting protein synthesis, positions it as a promising alternative in the fight against antibiotic-resistant pathogens .

Nanotechnology Applications

Enhanced Bioavailability

One of the significant challenges with flavonoids and similar compounds is their low bioavailability. Recent advancements in nanotechnology have been employed to enhance the delivery and efficacy of this compound.

Innovative Drug Delivery Systems

- Researchers are exploring nanoformulations that encapsulate this compound to improve its solubility and stability. These formulations aim to facilitate targeted delivery to tumor sites while minimizing systemic toxicity .

- Studies have indicated that using nanoparticles can significantly increase the therapeutic index of this compound by allowing for controlled release and sustained exposure at target sites .

Summary Table of Applications

作用机制

抗阻黄素的作用机制涉及其对肿瘤细胞系的细胞毒作用。 它以0.013和0.016 μg/mL的平均致死浓度(LC50)分别减缓了HMO2和HepG2细胞的生长并对其具有细胞毒性 。 其作用机制中涉及的分子靶标和途径仍在研究中,但已知它与特定细胞成分相互作用以发挥其作用 .

相似化合物的比较

抗阻黄素与其他聚酮化合物类似,如抗阻霉素和四环霉素 。 抗阻霉素是一种与醌相关的抗生素,具有杀菌和血管收缩活性,而四环霉素是另一种具有抗生素特性的聚酮化合物 。 与这些化合物相比,抗阻黄素因其对肿瘤细胞系的特定细胞毒活性及其独特的船形五环结构而独一无二 .

类似化合物::- 抗阻霉素

- 四环霉素

- 1-羟基-1-降抗阻霉素

- 抗阻黄素甲醚

生物活性

Resistoflavine is a biologically active compound derived from the marine actinomycete Streptomyces chibaensis. It is categorized as a quinone-related antibiotic and has garnered attention due to its potent cytotoxic properties against various cancer cell lines, alongside exhibiting some antibacterial activity. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

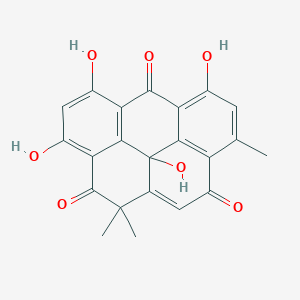

Chemical Structure and Properties

This compound is characterized by its unique quinone structure, which contributes to its biological activity. The compound's molecular formula is C_13H_10N_2O_4, and it exhibits properties typical of quinones, including redox activity that can influence cellular processes.

Cytotoxicity

This compound has demonstrated significant cytotoxic effects in vitro. Notably, it has shown:

- IC50 Values : The compound exhibited IC50 values of approximately 30 μg/mL against human gastric adenocarcinoma (HMO2) and hepatic carcinoma (HePG2) cell lines .

- Mechanism of Action : The cytotoxicity is believed to stem from its ability to induce oxidative stress within cancer cells, leading to apoptosis. The compound affects various cellular pathways, particularly those involved in cell proliferation and survival.

Antimicrobial Activity

This compound also displays antimicrobial properties:

- Antibacterial Efficacy : It has shown weak antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli .

- Inhibition Studies : In studies assessing its antimicrobial potential, this compound was found to inhibit the growth of certain fish pathogens, indicating its broader applicability in aquaculture .

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties. The free radical-scavenging ability was evaluated using the DPPH assay, showing a significant reduction in absorbance, which correlates with increased antioxidant activity compared to standard ascorbic acid .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a systematic screening program for marine actinomycetes, S. chibaensis was isolated from marine sediments in the Bay of Bengal. The study highlighted the extraction and purification process of this compound, confirming its cytotoxic effects against HMO2 and HePG2 cell lines. The findings suggest that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against various pathogens. The results indicated that while the compound showed some antibacterial effects, it was particularly notable for its selective toxicity towards specific strains of bacteria associated with aquaculture diseases .

Table of Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC50/Effectiveness |

|---|---|---|

| Cytotoxicity | HMO2 (Gastric adenocarcinoma) | ~30 μg/mL |

| HePG2 (Hepatic carcinoma) | ~30 μg/mL | |

| Antimicrobial | ESBL-producing E. coli | Weakly effective |

| Fish pathogens | Variable effectiveness | |

| Antioxidant | DPPH radical scavenging | Significant reduction |

属性

IUPAC Name |

2,12,14,17-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXZTKQCZPGFDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952156 | |

| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-96-5 | |

| Record name | (-)-3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resistoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。